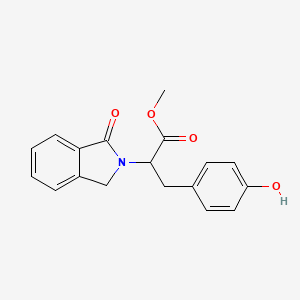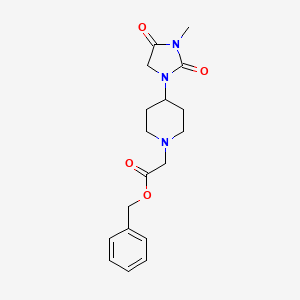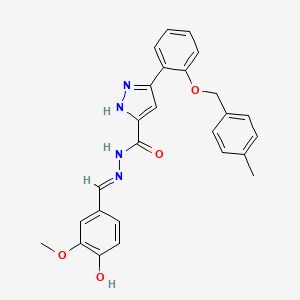
methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known as methyl-3-hydroxy-2-isopropyl-isoindole-1-carboxylate (MHIIC), is a synthetic compound that has been used in scientific research laboratories for many years. MHIIC is a member of the isoindole family of compounds, which are known to possess a variety of pharmacological effects. It has been used in the study of a wide range of biological processes, including inflammation, apoptosis, and cell cycle regulation. MHIIC has also been used as a model compound for structure-activity relationship (SAR) studies.
Applications De Recherche Scientifique
MHIIC has been used in numerous scientific research studies, including studies on inflammation, apoptosis, and cell cycle regulation. It has also been used as a model compound for structure-activity relationship (SAR) studies. In addition, MHIIC has been used in the study of the effects of various drugs on the central nervous system and in the development of new therapeutic agents.
Mécanisme D'action
MHIIC is believed to act by modulating the activity of various ion channels and receptors. Specifically, it has been found to interact with the serotonin 5-HT3 receptor and the potassium channel Kv1.3. In addition, MHIIC has been found to inhibit the production of nitric oxide, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
MHIIC has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-apoptotic, and cell cycle regulatory effects. In addition, it has been found to possess neuroprotective and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
MHIIC has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively stable. In addition, it can be used to study a wide range of biological processes and can be used as a model compound for structure-activity relationship (SAR) studies. However, there are some limitations to its use. For example, it is not water-soluble and is not stable in basic conditions.
Orientations Futures
There are several potential future directions for the use of MHIIC. First, it could be used to study the effects of various drugs on the central nervous system and in the development of new therapeutic agents. Second, it could be used to study the effects of inflammation on various cell types and tissues. Third, it could be used to study the effects of various compounds on the regulation of cell cycle progression. Fourth, it could be used to study the effects of various compounds on the regulation of apoptosis. Finally, it could be used to develop new compounds with improved pharmacological properties.
Méthodes De Synthèse
MHIIC can be synthesized via a three-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with 1-bromo-3-methyl-2-butanol in the presence of sodium ethoxide. This reaction produces 3-methyl-2-butanol-4-hydroxybenzaldehyde, which is then converted to 3-methyl-2-butanol-4-hydroxybenzyl alcohol in the second step. The third step involves the reaction of this alcohol with isopropyl isoindole-1-carboxylate in the presence of an acid catalyst to produce MHIIC.
Propriétés
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-23-18(22)16(10-12-6-8-14(20)9-7-12)19-11-13-4-2-3-5-15(13)17(19)21/h2-9,16,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNQUGSOOIABBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline](/img/structure/B2456244.png)
![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2456248.png)
![(5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester](/img/structure/B2456249.png)

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2456251.png)

![ethyl 4-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-4-oxobutanoate](/img/structure/B2456254.png)
![N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2456255.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2456257.png)
![(Z)-4-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456258.png)
![(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2456259.png)
![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)